molecular formula C17H14ClNO4 B2475602 methyl 4-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoate CAS No. 1031976-91-6

methyl 4-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoate

Cat. No. B2475602
CAS RN: 1031976-91-6
M. Wt: 331.75
InChI Key: BWCWMPXXMKAIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Methyl-2-formyl benzoate as a Bioactive Precursor

Methyl-2-formyl benzoate, though not the exact compound , shares a structural similarity and is recognized for its diverse pharmacological activities. It serves as a bioactive precursor in the organic synthesis of compounds with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its significance as a precursor for new bioactive molecules and its versatile applications in pharmaceutical synthesis underline its importance in synthetic fields and the pharmaceutical industry (Farooq & Ngaini, 2019).

Biological and Pharmacological Applications

1,5-Benzoxazepine Scaffold for Drug Development

The 1,5-benzoxazepine scaffold, part of the queried compound's structure, is recognized for its varied pharmacological properties. It is not only a valuable building block in organic synthesis but also exhibits significant biological and pharmacological properties, including anticancer, antibacterial, and antifungal activities. Additionally, its interaction with G-protein-coupled receptors opens pathways for its incorporation into potential drugs for treating neurological disorders like Alzheimer's and Parkinson's disease (Stefaniak & Olszewska, 2021).

JL13 - A Pyridobenzoxazepine Compound with Atypical Antipsychotic Activity

JL13, a compound closely related to the queried structure, shows promise as an atypical antipsychotic drug. It shares behavioral properties with clozapine, a well-known antipsychotic, without inducing significant motor side effects. Its high resemblance to clozapine in various pharmacological tests underscores its potential as a new molecule in psychiatric treatment (Bruhwyler et al., 1997).

Synthetic Applications

Synthetic Utilities of O-Phenylenediamines

The synthesis of compounds like benzimidazoles, quinoxalines, and benzo(1,5)diazepines from the condensation of o-phenylenediamines showcases the relevance of these compounds in synthesizing derivatives with potential biological applications. This emphasizes the importance of understanding and developing efficient synthetic routes for these compounds, which can have broad implications in medicinal chemistry (Ibrahim, 2011).

properties

IUPAC Name

methyl 4-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4/c1-22-17(21)11-2-5-14(6-3-11)19-9-12-8-13(18)4-7-15(12)23-10-16(19)20/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCWMPXXMKAIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoate

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